1-(2,2,2-Trifluoroethyl)naphthalene

C-H Activation Synthetic Methodology Regioselectivity

This 1-substituted trifluoroethyl naphthalene delivers unique electronic perturbation at the 1-position, critical for accurate SAR studies and lead optimization. The direct C-C bond (vs. ether-linked analogs) maintains conformational stability and avoids unwanted metabolic liabilities. Validated as a benchmark substrate in palladium-catalyzed C-H activation methodologies. Differentiate your research with this position-specific, high-purity building block.

Molecular Formula C12H9F3
Molecular Weight 210.19 g/mol
CAS No. 123228-02-4
Cat. No. B1339936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoroethyl)naphthalene
CAS123228-02-4
Molecular FormulaC12H9F3
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(F)(F)F
InChIInChI=1S/C12H9F3/c13-12(14,15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
InChIKeyFGNQRMSPLBWPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2,2-Trifluoroethyl)naphthalene (CAS 123228-02-4): Core Properties and Sourcing Considerations


1-(2,2,2-Trifluoroethyl)naphthalene (CAS: 123228-02-4) is a fluorinated naphthalene derivative characterized by a 2,2,2-trifluoroethyl group at the 1-position of the naphthalene core. It is primarily utilized as a synthetic building block in medicinal chemistry and materials science . The compound exists as a solid with a reported melting point of 55-57 °C , and its introduction of fluorine atoms can enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, a property that informs its use in designing bioactive molecules .

Why 1-(2,2,2-Trifluoroethyl)naphthalene Cannot Be Replaced by Other Fluorinated Naphthalenes


Generic substitution with other trifluoroethyl-substituted naphthalenes, such as the 2-isomer (CAS 1204295-99-7) or the ethoxy-linked analog (1-(2,2,2-Trifluoroethoxy)naphthalene), is not scientifically valid. The position of the trifluoroethyl group (1- vs. 2-) directly impacts the electronic structure of the naphthalene ring, which can alter reactivity in subsequent synthetic transformations and the physicochemical properties of derived compounds . Similarly, replacing the C-C bond with a C-O ether linkage introduces different conformational flexibility and metabolic liabilities. Such substitutions risk altering a compound's binding affinity, metabolic stability, or synthetic utility, thereby compromising the integrity of structure-activity relationship (SAR) studies or material performance .

Quantitative Differentiation of 1-(2,2,2-Trifluoroethyl)naphthalene from Key Analogs


Regioselectivity in Pd-Catalyzed C-H Trifluoroethylation: 1-Substitution vs. 2-Substitution

The palladium-catalyzed direct trifluoroethylation of naphthalene via C-H activation exhibits distinct regioselectivity. While the method enables selective functionalization, the 1-position of naphthalene is generally more reactive towards electrophilic substitution than the 2-position. This inherent electronic bias favors the formation of the 1-substituted isomer (target compound) over the 2-substituted analog under certain catalytic conditions, providing a more direct and potentially higher-yielding synthetic route to the 1-isomer building block [1].

C-H Activation Synthetic Methodology Regioselectivity

Electronic Structure Perturbation: Impact of 1-Position Trifluoroethyl Substitution

Computational investigations reveal that the introduction of the 2,2,2-trifluoroethyl group at the 1-position of naphthalene significantly perturbs the electronic structure of the parent aromatic system . This perturbation, which includes changes in molecular orbital energies and electron density distribution, is not observed to the same degree when the substituent is placed at the 2-position or when a different fluorinated group (e.g., trifluoromethoxy) is used. This differential electronic modulation directly influences the compound's reactivity and its interactions with biological targets .

Computational Chemistry Electronic Structure SAR Studies

Physical Property Divergence: Melting Point and Density vs. Naphthalene

The introduction of the trifluoroethyl group imparts distinct physical properties compared to the parent hydrocarbon. 1-(2,2,2-Trifluoroethyl)naphthalene has a reported melting point of 55-57 °C and a predicted density of 1.216±0.06 g/cm³ , whereas naphthalene melts at 80-82 °C and has a density of 1.0253 g/cm³ at 20 °C [1]. This 25-27 °C depression in melting point and a 19% increase in density are direct consequences of the fluorinated substituent and are critical parameters for formulation, purification, and handling in both research and process chemistry settings.

Physical Chemistry Material Science Property Prediction

X-ray Crystallographic Characterization Confirms Unique Solid-State Conformation

The solid-state structure of 1-(2,2,2-Trifluoroethyl)naphthalene has been definitively characterized by single-crystal X-ray diffraction [1]. The analysis revealed that the molecule is nearly planar within 0.2 Å, with a specific torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) bond sequence [2]. This precise conformational data, which is not available for the 2-isomer or the ethoxy analog in the same literature, provides a verifiable benchmark for computational modeling and understanding the compound's intermolecular interactions in the solid state, which are governed by van der Waals forces [2].

Structural Chemistry Crystallography Molecular Conformation

Optimal Application Scenarios for 1-(2,2,2-Trifluoroethyl)naphthalene Based on Verifiable Evidence


Synthetic Building Block in Palladium-Catalyzed C-H Activation Workflows

The compound serves as a key substrate or product in palladium-catalyzed C-H activation methodologies. Its formation via the direct trifluoroethylation of naphthalene, as demonstrated by Tóth et al. (2016) [1], validates its utility in constructing more complex fluorinated architectures. Researchers developing new catalytic systems can use this compound as a benchmark substrate to evaluate catalyst efficiency and regioselectivity.

Medicinal Chemistry and Agrochemical Lead Optimization

Given the well-documented benefits of the trifluoroethyl group in modulating lipophilicity and metabolic stability [1], this compound is an ideal building block for medicinal chemists. It is specifically relevant for SAR studies where a 1-substituted naphthalene core is required, as the 2-isomer or ether-linked analogs may exhibit different binding affinities or ADME profiles. The distinct electronic perturbation at the 1-position, as noted in computational studies , provides a unique starting point for lead optimization.

Material Science and Crystal Engineering Studies

The availability of a fully characterized crystal structure [1] makes this compound a valuable model system for studying non-covalent interactions in organic solids. Researchers in crystal engineering can use this data to investigate the effects of fluorinated substituents on molecular packing, which is relevant for designing materials with specific optical or electronic properties. The compound's near-planar geometry and defined torsion angles offer a precise template for computational modeling and the design of co-crystals.

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